REACTION_CXSMILES
|
[CH3:1][NH2:2].[F:3][C:4]([F:10])([F:9])[S:5](F)(=[O:7])=[O:6]>ClCCl>[CH3:1][NH:2][S:5]([C:4]([F:10])([F:9])[F:3])(=[O:7])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is then cooled
|
Type
|
CUSTOM
|
Details
|
is connected to a valve on the reactor
|
Type
|
ADDITION
|
Details
|
have been added
|
Type
|
ADDITION
|
Details
|
have been added
|
Type
|
CUSTOM
|
Details
|
The pressure reactor is then sealed
|
Type
|
WASH
|
Details
|
The product residue is washed with 10 weight percent aqueous HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed from the filtrate
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |